2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate
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Overview
Description
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted benzoate derivatives .
Scientific Research Applications
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The furan ring and the amino group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 4-(Thiophene-2-carboxamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Ethyl 4-(dimethylamino)benzoate: Lacks the furan ring and has different chemical properties.
Furan-3-carboxylates: Compounds with similar furan ring structures but different functional groups
Uniqueness
2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate is unique due to the presence of both the furan ring and the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[3-(furan-2-yl)-3-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C20H26N2O4/c1-3-22(4-2)13-15-26-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-14-25-19/h5-10,14,21H,3-4,11-13,15H2,1-2H3 |
InChI Key |
ZHMJGJMKOVSYQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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